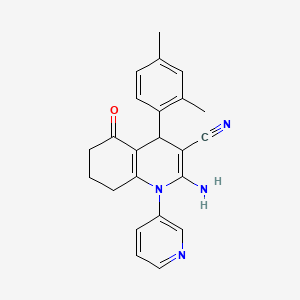![molecular formula C22H26ClN5O3 B4099469 2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE](/img/structure/B4099469.png)
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE
概要
説明
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE is a complex organic compound that features a unique adamantyl group, a chlorinated pyridazinone core, and a nitroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursors. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the chlorinated pyridazinone core is synthesized via a cyclization reaction involving appropriate chlorinated precursors. The nitroaniline moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
化学反応の分析
Types of Reactions
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: The nitroaniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom in the pyridazinone core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to certain proteins or enzymes. The nitroaniline moiety can participate in electron transfer reactions, while the chlorinated pyridazinone core can form hydrogen bonds or other interactions with biological targets.
類似化合物との比較
Similar Compounds
2-(1-ADAMANTYL)-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID: Similar in structure due to the adamantyl group but differs in the core structure and functional groups.
N-(1-ADAMANTYL)-4-(4-ME-2-(2-NITROANILINO)-1,3-THIAZOL-5-YL)-2,4-DIOXOBUTANAMIDE: Shares the adamantyl and nitroaniline moieties but has a different core structure.
Uniqueness
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE is unique due to its combination of an adamantyl group, a chlorinated pyridazinone core, and a nitroaniline moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-[2-(4-nitroanilino)ethylamino]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O3/c23-20-19(25-6-5-24-17-1-3-18(4-2-17)28(30)31)13-26-27(21(20)29)22-10-14-7-15(11-22)9-16(8-14)12-22/h1-4,13-16,24-25H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGXSBVUTCZYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCNC5=CC=C(C=C5)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


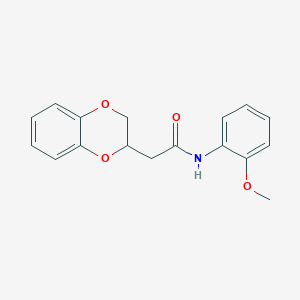

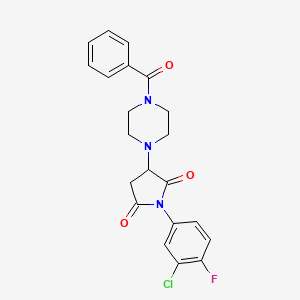
![4-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-cyclopentylbenzenesulfonamide](/img/structure/B4099400.png)
![Methyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B4099402.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4099410.png)
![1-(4-Bromophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4099429.png)
![1-[2-(4-Morpholin-4-ylbutoxy)phenyl]ethanone;oxalic acid](/img/structure/B4099430.png)
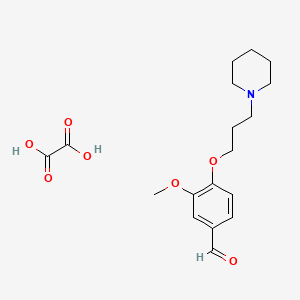
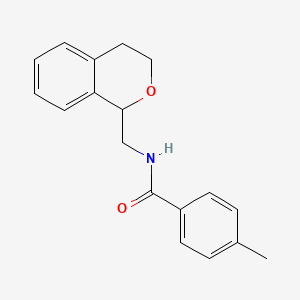
![2-{1-METHYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE](/img/structure/B4099460.png)
![2-[5-(1-Adamantylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B4099473.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B4099475.png)
